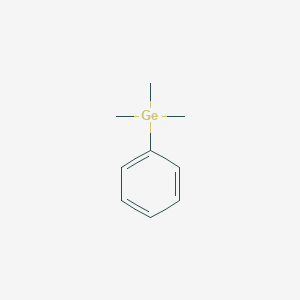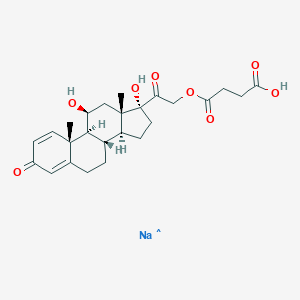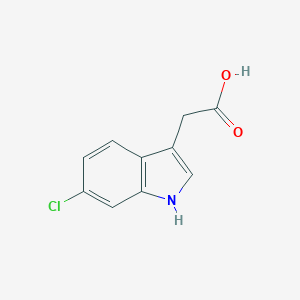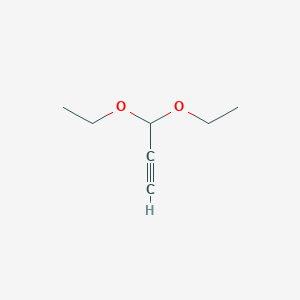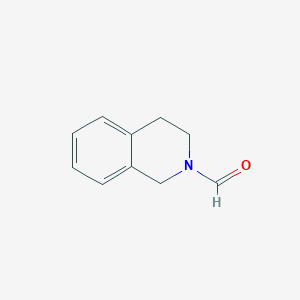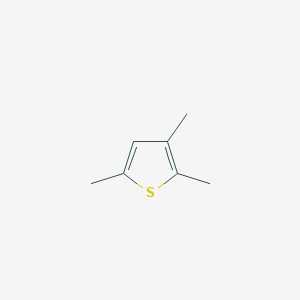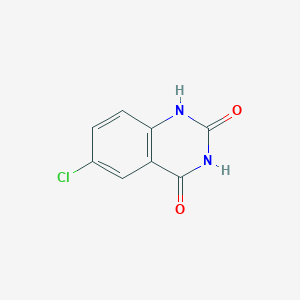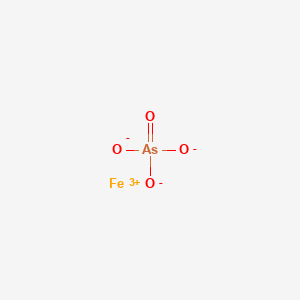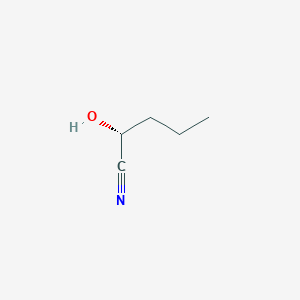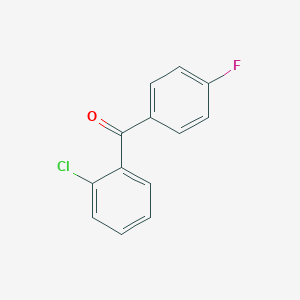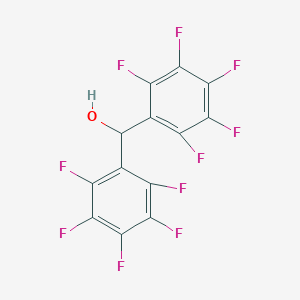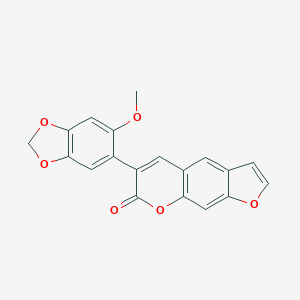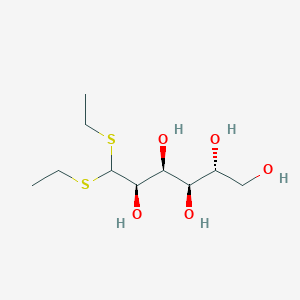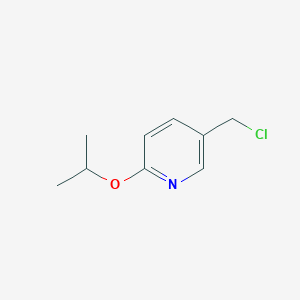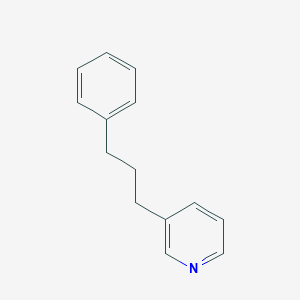
3-(3-Phenylpropyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Phenylpropyl)pyridine, commonly known as PPP, is a chemical compound with a pyridine ring and a phenylpropyl group. PPP is a member of the class of compounds known as pyridines, which are widely used in medicinal chemistry due to their diverse biological activities. PPP has gained significant attention in recent years due to its potential applications in the treatment of various neurological disorders.
作用机制
PPP exerts its neuroprotective effects by modulating the activity of various neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, cognition, and behavior. PPP also inhibits the activity of enzymes involved in the breakdown of these neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
生化和生理效应
PPP has been found to have a number of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for the growth and survival of neurons. PPP has also been found to reduce oxidative stress and inflammation in the brain, which are known to contribute to the pathogenesis of various neurological disorders.
实验室实验的优点和局限性
PPP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal models, making it a promising candidate for further study. However, one limitation of PPP is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on PPP. One area of interest is the development of more efficient synthesis methods for PPP. Another area of interest is the investigation of the potential therapeutic applications of PPP in human clinical trials. Finally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of PPP, which could lead to the development of more effective treatments for neurological disorders.
Conclusion
In summary, PPP is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its neuroprotective effects are mediated through the modulation of neurotransmitter systems, the upregulation of neurotrophic factors, and the reduction of oxidative stress and inflammation in the brain. While PPP has several advantages for use in lab experiments, further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
科学研究应用
PPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. PPP has also been found to enhance cognitive function and memory in animal models.
属性
CAS 编号 |
1802-34-2 |
|---|---|
产品名称 |
3-(3-Phenylpropyl)pyridine |
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-13(7-3-1)8-4-9-14-10-5-11-15-12-14/h1-3,5-7,10-12H,4,8-9H2 |
InChI 键 |
UFTHZMUVGHIONQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CCCC2=CN=CC=C2 |
其他 CAS 编号 |
1802-34-2 |
同义词 |
3-(3-phenylpropyl)pyridine |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

